,7-Dihydroxy-4-phenylcoumarin, also known as esculetin, has been investigated for its potential health benefits in various scientific studies. Studies have shown it to possess a diverse range of biological activities, including:
Beyond its biological activities, 5,7-dihydroxy-4-phenylcoumarin is being explored in other scientific research areas, such as:
5,7-Dihydroxy-4-phenylcoumarin is a coumarin derivative characterized by the presence of hydroxyl groups at the 5 and 7 positions of the coumarin ring and a phenyl group at the 4 position. Its chemical formula is and it has a molecular weight of approximately 254.24 g/mol . This compound is part of a larger family of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry.
Research suggests 5,7-Dihydroxy-4-phenylcoumarin (Scopoletin) may possess various biological activities, including:
Research indicates that 5,7-dihydroxy-4-phenylcoumarin exhibits significant biological activities, including:
Several methods have been developed for synthesizing 5,7-dihydroxy-4-phenylcoumarin, including:
5,7-Dihydroxy-4-phenylcoumarin finds applications in various fields:
Interaction studies have revealed that 5,7-dihydroxy-4-phenylcoumarin can interact with various biomolecules, including proteins and nucleic acids. These interactions can influence its biological activity and efficacy as a therapeutic agent. For instance, studies using molecular docking simulations have provided insights into its binding affinity with target proteins involved in cancer progression .
Several compounds share structural similarities with 5,7-dihydroxy-4-phenylcoumarin. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Hydroxycoumarin | Hydroxyl group at position 4 | Known for anticoagulant properties |
6-Hydroxycoumarin | Hydroxyl group at position 6 | Exhibits strong fluorescence enhancement |
7-Hydroxycoumarin | Hydroxyl group at position 7 | Potential anti-melanogenic agent |
Esculetin (6,7-Dihydroxycoumarin) | Hydroxyl groups at positions 6 and 7 | Strong antioxidant properties |
The uniqueness of 5,7-dihydroxy-4-phenylcoumarin lies in its specific arrangement of hydroxyl groups and phenyl substitution, which contribute to its distinct biological activities compared to other coumarins.
Irritant